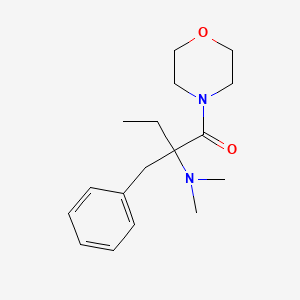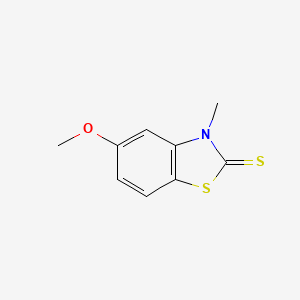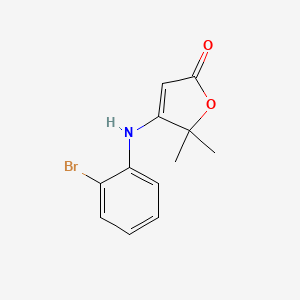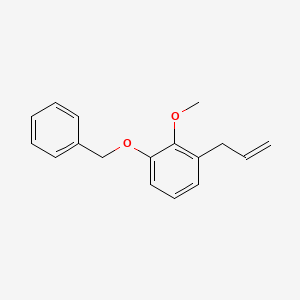![molecular formula C44H70N2O4 B14269212 1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} CAS No. 135122-53-1](/img/structure/B14269212.png)
1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is a complex organic compound that features a piperazine core linked to two phenoxybutanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} typically involves the reaction of piperazine with chloroacetyl chloride to form 1,1’-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with appropriate phenoxy derivatives under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro groups in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer properties.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} involves its interaction with specific molecular targets. The piperazine core can interact with various receptors and enzymes, modulating their activity. The phenoxybutanone moieties can also interact with cellular components, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): A precursor in the synthesis of the target compound.
Phenoxybutanone Derivatives: Compounds with similar phenoxy groups but different core structures.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is unique due to its combination of a piperazine core with phenoxybutanone moieties, providing a versatile scaffold for various applications in medicinal chemistry and material science .
Properties
CAS No. |
135122-53-1 |
|---|---|
Molecular Formula |
C44H70N2O4 |
Molecular Weight |
691.0 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-1-[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C44H70N2O4/c1-15-35(49-37-23-21-31(41(7,8)17-3)29-33(37)43(11,12)19-5)39(47)45-25-27-46(28-26-45)40(48)36(16-2)50-38-24-22-32(42(9,10)18-4)30-34(38)44(13,14)20-6/h21-24,29-30,35-36H,15-20,25-28H2,1-14H3 |
InChI Key |
MBRSXPKYBPRZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C(CC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
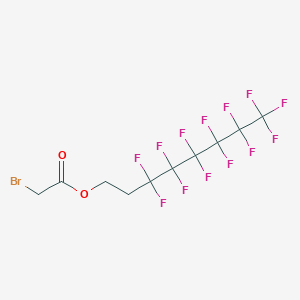

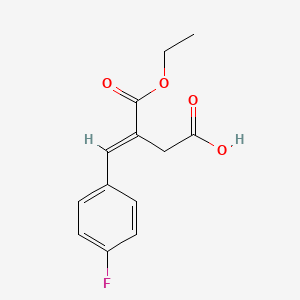
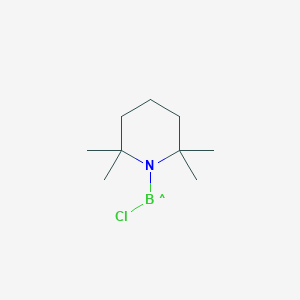
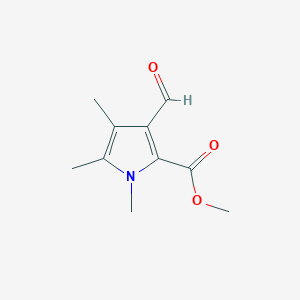
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)

